molecular formula C12H23NO2 B3045368 1-Piperidinecarboxylic acid, 2,6-dimethyl-, 1,1-dimethylethyl ester CAS No. 105678-29-3

1-Piperidinecarboxylic acid, 2,6-dimethyl-, 1,1-dimethylethyl ester

Cat. No. B3045368
CAS RN: 105678-29-3
M. Wt: 213.32 g/mol
InChI Key: XFHDOSGLKQJYLP-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 2,6-dimethyl-, 1,1-dimethylethyl ester, also known as tert-butyl 2,6-dimethylpiperidine-1-carboxylate, is an organic compound that has gained significant attention in scientific research due to its unique properties. This compound is a colorless liquid that is soluble in many organic solvents and has a molecular formula of C12H23NO2.

Scientific Research Applications

Chemical Modification and Applications

Chemical modifications of biopolymers like xylan to produce ethers and esters demonstrate the potential for creating materials with specific properties tailored to various applications. For instance, xylan esters synthesized using activating agents and homogeneous conditions in solvents like dimethyl sulfoxide show that similar esterification reactions involving piperidinecarboxylic acid derivatives could yield novel materials with unique physical and chemical properties, potentially useful in drug delivery or as biomaterials (Petzold-Welcke et al., 2014).

Biological Activity and Therapeutic Applications

Compounds like 1-indanones, which can be synthesized from carboxylic acids and esters, have shown a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This suggests that structurally related compounds, such as the specified piperidinecarboxylic acid ester, could also exhibit significant biological activities, warranting further investigation into their therapeutic potential (Turek et al., 2017).

Antioxidant and Anti-inflammatory Effects

Fumaric acid esters, like dimethylfumarate, have been used in treating conditions like psoriasis due to their anti-inflammatory and immune-modulatory effects. This highlights the therapeutic potential of ester compounds in treating chronic inflammatory diseases, suggesting that derivatives of piperidinecarboxylic acid might also possess similar beneficial properties (Brück et al., 2018).

Environmental and Ecological Implications

Phthalic acid esters are known for their use as plasticizers and have been detected in various environmental samples, indicating the widespread presence and potential ecological impact of ester compounds. This underlines the importance of studying the environmental behavior and effects of piperidinecarboxylic acid esters and related compounds (Huang et al., 2021).

properties

IUPAC Name

tert-butyl 2,6-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9-7-6-8-10(2)13(9)11(14)15-12(3,4)5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHDOSGLKQJYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562951
Record name tert-Butyl 2,6-dimethylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,6-dimethylpiperidine-1-carboxylate

CAS RN

105678-29-3
Record name tert-Butyl 2,6-dimethylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Piperidinecarboxylic acid, 2,6-dimethyl-, 1,1-dimethylethyl ester

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